2-Hydroxycycloocta-2,4,6-trien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It consists of a seven-membered ring with three conjugated double bonds and a hydroxyl group adjacent to a ketone group . This unique structure imparts significant chemical reactivity and biological activity to the compound.
Synthetic Routes and Reaction Conditions:
Selenium Dioxide Oxidation: One common method for synthesizing 2-Hydroxycycloocta-2,4,6-trien-1-one involves the oxidation of cycloheptatriene using selenium dioxide.
Hofmann Elimination and Bromination: Another method involves the indirect synthesis from tropinone through a Hofmann elimination followed by bromination.
Industrial Production Methods:
- Industrial production methods for this compound are not extensively documented, but the synthetic routes mentioned above can be scaled up for industrial applications.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Electrophilic Substitution: It reacts with electrophiles, such as bromine, through 1,2-addition rather than electrophilic aromatic substitution.
Nucleophilic Substitution: Similar to nucleophilic aromatic substitution, it can react with nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Selenium dioxide is commonly used for oxidation reactions.
Electrophiles: Bromine is a typical electrophile used in substitution reactions.
Nucleophiles: Various nucleophiles can be used depending on the desired substitution product.
Major Products:
Scientific Research Applications
2-Hydroxycycloocta-2,4,6-trien-1-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Hydroxycycloocta-2,4,6-trien-1-one involves its ability to participate in various chemical reactions due to its conjugated double bonds and hydroxyl group. The compound can form stable complexes with metals and undergoes electrophilic and nucleophilic substitutions . Its biological activity is attributed to its interaction with molecular targets and pathways involved in cellular processes .
Comparison with Similar Compounds
Tropone: Tropone is a related compound with a similar structure but lacks the hydroxyl group.
Cyclohepta-2,4,6-trien-1-one: This compound is structurally similar but does not have the hydroxyl group.
Uniqueness:
Properties
CAS No. |
58696-64-3 |
---|---|
Molecular Formula |
C8H8O2 |
Molecular Weight |
136.15 g/mol |
IUPAC Name |
2-hydroxycycloocta-2,4,6-trien-1-one |
InChI |
InChI=1S/C8H8O2/c9-7-5-3-1-2-4-6-8(7)10/h1-5,9H,6H2 |
InChI Key |
XJNJXFMTLPMEFD-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC=CC=C(C1=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.